Cas no 1341890-94-5 (2-{bicyclo2.2.1heptan-2-yl}acetaldehyde)

2-{Bicyclo[2.2.1]heptan-2-yl}acetaldehyde is a bicyclic aldehyde compound characterized by its rigid norbornane framework, which imparts unique steric and electronic properties. The bicyclic structure enhances stability and influences reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fragrances, pharmaceuticals, and specialty chemicals. Its aldehyde functionality allows for further derivatization, including condensation, reduction, or nucleophilic addition reactions. The compound's defined stereochemistry and constrained geometry can also be leveraged to achieve selective transformations. Due to its structural features, it is useful in applications requiring controlled molecular architecture or chiral synthesis. Proper handling under inert conditions is recommended to preserve its reactivity.
2-{bicyclo2.2.1heptan-2-yl}acetaldehyde structure
1341890-94-5 structure
Product name:2-{bicyclo2.2.1heptan-2-yl}acetaldehyde
CAS No:1341890-94-5
MF:C9H14O
Molecular Weight:138.206862926483
CID:5149453
PubChem ID:18348348

2-{bicyclo2.2.1heptan-2-yl}acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
    • 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
    • 2-{bicyclo2.2.1heptan-2-yl}acetaldehyde
    • インチ: 1S/C9H14O/c10-4-3-9-6-7-1-2-8(9)5-7/h4,7-9H,1-3,5-6H2
    • InChIKey: BNGCUUIILATBLA-UHFFFAOYSA-N
    • SMILES: O=CCC1CC2CCC1C2

計算された属性

  • 精确分子量: 138.104465066g/mol
  • 同位素质量: 138.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 2.1

2-{bicyclo2.2.1heptan-2-yl}acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-174662-0.1g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
0.1g
$301.0 2023-09-20
Enamine
EN300-174662-5.0g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
5.0g
$2525.0 2023-07-06
Enamine
EN300-174662-0.25g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
0.25g
$431.0 2023-09-20
Enamine
EN300-174662-10g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
10g
$3746.0 2023-09-20
Enamine
EN300-174662-1g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
1g
$871.0 2023-09-20
Enamine
EN300-174662-0.05g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
0.05g
$202.0 2023-09-20
Enamine
EN300-174662-2.5g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
2.5g
$1707.0 2023-09-20
Enamine
EN300-174662-5g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
5g
$2525.0 2023-09-20
Enamine
EN300-174662-1.0g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
1.0g
$871.0 2023-07-06
Enamine
EN300-174662-0.5g
2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde
1341890-94-5
0.5g
$679.0 2023-09-20

2-{bicyclo2.2.1heptan-2-yl}acetaldehyde 関連文献

2-{bicyclo2.2.1heptan-2-yl}acetaldehydeに関する追加情報

Recent Advances in the Study of 2-{Bicyclo[2.2.1]heptan-2-yl}acetaldehyde (CAS: 1341890-94-5) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde (CAS: 1341890-94-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. The bicyclic framework of this aldehyde derivative offers a versatile scaffold for the design of novel bioactive molecules, making it a subject of intense investigation.

Recent studies have highlighted the efficient synthetic routes to 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde, with particular emphasis on catalytic asymmetric methods that enable the production of enantiomerically pure forms. These advancements are critical for its application in chiral drug synthesis. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated a novel palladium-catalyzed cyclization approach that yields the compound with high enantioselectivity (up to 98% ee), addressing previous challenges in stereocontrol. This method not only improves yield but also reduces the environmental footprint of the synthesis process.

In terms of biological activity, 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde has shown promising results as a precursor for the development of anti-inflammatory and antiviral agents. A recent Nature Chemical Biology publication (2024) revealed that derivatives of this compound exhibit potent inhibition of the NLRP3 inflammasome, a key player in chronic inflammatory diseases. Mechanistic studies indicated that the bicyclic aldehyde moiety interacts with cysteine residues in the inflammasome complex, disrupting its assembly. These findings open new avenues for treating conditions such as gout and Alzheimer's disease.

Furthermore, the compound's role in medicinal chemistry extends to its use as a building block for complex natural product synthesis. Researchers at the Scripps Research Institute successfully incorporated 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde into the total synthesis of the marine-derived anticancer agent neopeltolide, as reported in Chemical Science (2023). The rigid bicyclic structure was found to enhance the compound's binding affinity to mitochondrial ATP synthase, a target in cancer therapy. This application underscores the compound's versatility in addressing unmet medical needs.

Despite these advances, challenges remain in optimizing the pharmacokinetic properties of 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde derivatives. A 2024 review in Journal of Medicinal Chemistry emphasized the need for structural modifications to improve metabolic stability and bioavailability while retaining biological activity. Computational modeling and high-throughput screening are currently being employed to identify optimal substituents on the bicyclic core, with several candidates already in preclinical evaluation.

In conclusion, 2-{bicyclo[2.2.1]heptan-2-yl}acetaldehyde (CAS: 1341890-94-5) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its recent applications in inflammasome inhibition and natural product synthesis highlight its potential as a multifunctional pharmacophore. Future research directions should focus on translational studies to bridge the gap between bench-scale discoveries and clinical applications, particularly in inflammation and oncology. The compound's journey from a synthetic intermediate to a therapeutic candidate exemplifies the dynamic nature of modern pharmaceutical research.

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